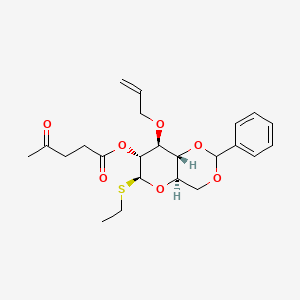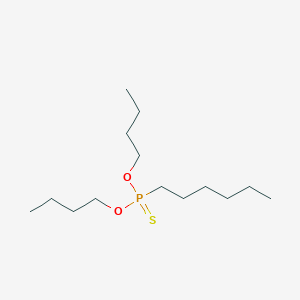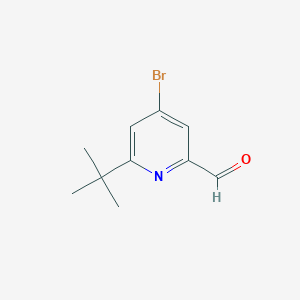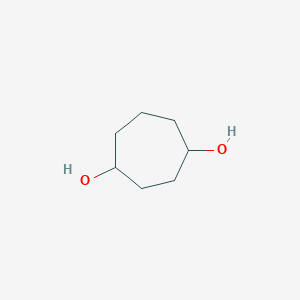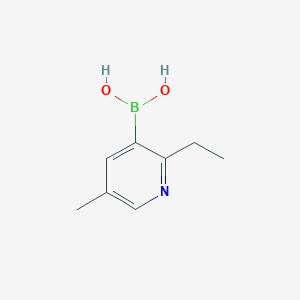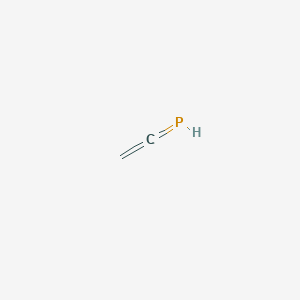
Ethenylidenephosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenylidenephosphane can be synthesized through several methods. One common approach involves the reaction of vinyl halides with phosphine under controlled conditions. For example, the reaction of vinyl chloride with phosphine in the presence of a base can yield this compound. Another method involves the dehydrohalogenation of alkylphosphonium salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using vinyl halides and phosphine. The process requires stringent control of reaction conditions, including temperature, pressure, and the presence of catalysts, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethenylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethenylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which ethenylidenephosphane exerts its effects involves its ability to act as a ligand, forming complexes with metals and other substrates. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.
Vergleich Mit ähnlichen Verbindungen
Phosphine (PH₃): A simpler phosphorus compound with different reactivity.
Triphenylphosphine (PPh₃): A more complex organophosphorus compound used extensively in catalysis.
Vinylphosphonic Acid: A related compound with a phosphonic acid group instead of a phosphine.
Uniqueness: Ethenylidenephosphane is unique due to its vinyl group, which imparts distinct reactivity compared to other phosphines. This makes it particularly useful in the synthesis of polymers and as a ligand in coordination chemistry, where its ability to form stable complexes with metals is highly valued.
Eigenschaften
CAS-Nummer |
102146-31-6 |
|---|---|
Molekularformel |
C2H3P |
Molekulargewicht |
58.02 g/mol |
InChI |
InChI=1S/C2H3P/c1-2-3/h3H,1H2 |
InChI-Schlüssel |
WDVWGELBQCDCNV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


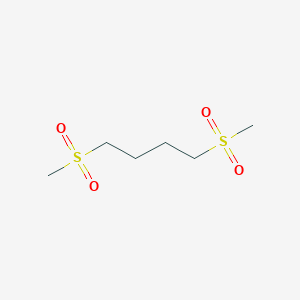
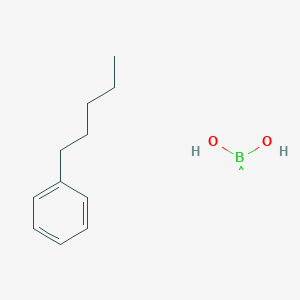
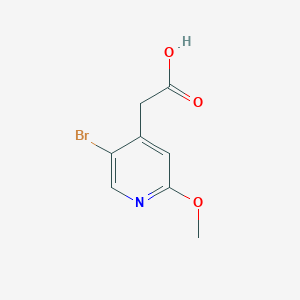

![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
